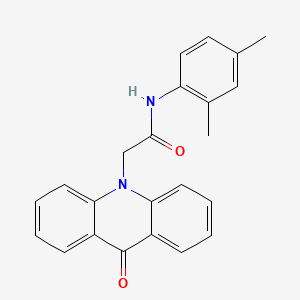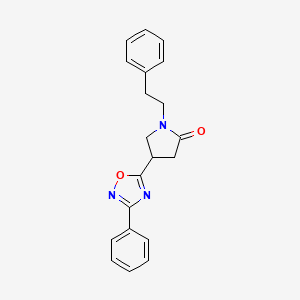
1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, also known as PEPPO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PEPPO is a pyrrolidinone derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用機序
The mechanism of action of 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is not fully understood, but it is believed to involve the interaction of 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one with specific targets in cells. 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has been shown to selectively bind to Aβ aggregates, which may prevent the formation of toxic Aβ oligomers and fibrils. 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has also been shown to induce apoptosis in cancer cells, which may be mediated through the activation of caspases and the inhibition of cell survival pathways.
Biochemical and Physiological Effects
1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has been shown to have various biochemical and physiological effects, including the inhibition of Aβ aggregation, the induction of apoptosis in cancer cells, and the modulation of neurotransmitter release. 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has several advantages for lab experiments, including its high yield of synthesis, its selective binding to Aβ aggregates, and its potential as a therapeutic agent for neurodegenerative diseases and cancer. However, 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one also has limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research and development of 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, including the optimization of its synthesis method, the identification of its specific targets in cells, and the evaluation of its safety and efficacy in animal models. 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one may also have potential applications in other fields, including materials science and nanotechnology.
Conclusion
1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a chemical compound that has shown potential in various scientific research applications, including as a fluorescent probe, an anticancer agent, and a therapeutic agent for neurodegenerative diseases. 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has several advantages for lab experiments, including its high yield of synthesis and its potential as a therapeutic agent. However, 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one also has limitations, including its limited solubility and potential toxicity. Future research on 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one may lead to the development of novel diagnostic and therapeutic tools for various diseases.
合成法
1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has been synthesized through various methods, including the reaction of 1-(2-phenylethyl)pyrrolidin-2-one with 3-phenyl-1,2,4-oxadiazol-5-amine in the presence of a catalyst. The reaction results in the formation of 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one with a yield of up to 90%. Other methods of synthesis include the reaction of 1-(2-phenylethyl)pyrrolidin-2-one with 3-phenyl-1,2,4-oxadiazol-5-carboxylic acid followed by decarboxylation and the reaction of 1-(2-phenylethyl)pyrrolidin-2-one with 3-phenyl-1,2,4-oxadiazol-5-thiol in the presence of a catalyst.
科学的研究の応用
1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has shown potential in various scientific research applications, including as a fluorescent probe for imaging biological systems, a potential anticancer agent, and a potential therapeutic agent for neurodegenerative diseases. 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has been shown to selectively bind to amyloid beta (Aβ) aggregates, which are implicated in the pathogenesis of Alzheimer's disease. 1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
特性
IUPAC Name |
1-(2-phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-18-13-17(14-23(18)12-11-15-7-3-1-4-8-15)20-21-19(22-25-20)16-9-5-2-6-10-16/h1-10,17H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBZBMYXSSJXIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B7558222.png)
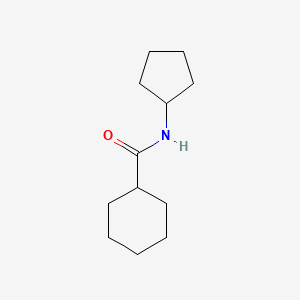
![1-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B7558245.png)
![N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B7558249.png)
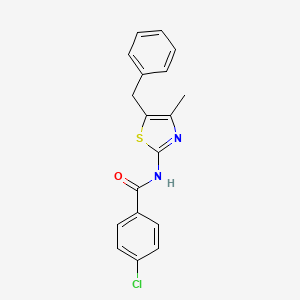
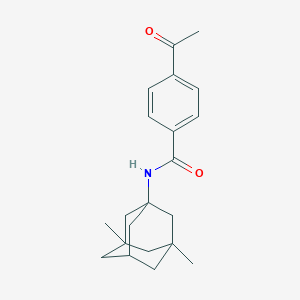
![1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B7558264.png)
![4-fluoro-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B7558270.png)
![N-(3-methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]acetamide](/img/structure/B7558277.png)
![1-Benzyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7558287.png)
![1-Benzyl-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7558294.png)
![4-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558295.png)
![1-[2-[(4-Oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)amino]-4-phenyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7558309.png)
